molecular formula C25H22N2O3 B4994851 2,2-Dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one

2,2-Dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one

Cat. No.: B4994851
M. Wt: 398.5 g/mol
InChI Key: RHCBWLYCGVYQIA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group attached to a tetrahydrobenzo[b]phenanthridinone core, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with 2,2-dimethyl-1,3-cyclohexanedione under basic conditions to form an intermediate, which is then cyclized to yield the target compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.

    Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one involves its interaction with cellular targets, leading to various biological effects. For instance, its antiproliferative activity against cancer cells is attributed to its ability to induce apoptosis and cell cycle arrest. The compound interacts with molecular targets such as DNA and enzymes involved in cell division, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-(4-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one
  • 2,2-Dimethyl-5-(5-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one

Uniqueness

2,2-Dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications .

Properties

IUPAC Name

2,2-dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-25(2)13-20-19-11-15-6-3-4-7-16(15)12-21(19)26-24(23(20)22(28)14-25)17-8-5-9-18(10-17)27(29)30/h3-12,24,26H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCBWLYCGVYQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC4=CC=CC=C4C=C23)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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